molecular formula C15H20N2O3 B7464905 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide

カタログ番号 B7464905
分子量: 276.33 g/mol
InChIキー: CLFQUMPGHVWKMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide, also known as BP897, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a selective dopamine D3 receptor antagonist, and it has been studied extensively for its ability to modulate the dopamine system in the brain.

作用機序

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, this compound can modulate the dopamine system and reduce the release of dopamine in these pathways. This can lead to a reduction in reward-seeking behavior and may be beneficial in the treatment of addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior in rats trained to self-administer cocaine or heroin. This compound has also been shown to reduce the reinforcing effects of nicotine and alcohol in animal models. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression.

実験室実験の利点と制限

One of the main advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of modulating this receptor subtype without affecting other dopamine receptors. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound in addiction and other disorders. Further studies are needed to determine the optimal dosing and administration strategies for this compound in these contexts. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of more effective treatments for addiction and other disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

合成法

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dihydroxybenzene with 4-piperidone to form the intermediate product 1-(4-piperidinyl)-2,3-dihydroxybenzene. This intermediate product is then reacted with 3,4-methylenedioxyphenylacetic acid to form this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.

科学的研究の応用

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a selective affinity for dopamine D3 receptors, which are highly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and decision-making, and dysregulation of the dopamine system in these pathways has been implicated in various disorders such as addiction, depression, and schizophrenia.

特性

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(11-4-6-16-7-5-11)17-12-2-3-13-14(10-12)20-9-1-8-19-13/h2-3,10-11,16H,1,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFQUMPGHVWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3CCNCC3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。